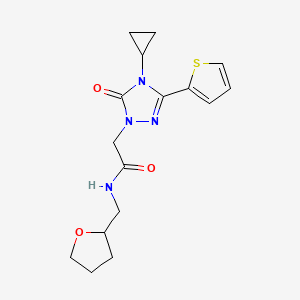

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a triazole derivative characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and an acetamide side chain linked to a tetrahydrofuran-2-ylmethyl group. The 1,2,4-triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The tetrahydrofuran-derived acetamide side chain likely improves solubility compared to purely aliphatic substituents, balancing lipophilicity for optimal bioavailability.

Synthetic routes for analogous triazole derivatives involve cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions, as seen in the preparation of structurally related compounds like 2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl) acetohydrazide . While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural features align with established methodologies for triazole-based drug discovery.

Properties

IUPAC Name |

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOADUZYJQVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that incorporates multiple bioactive motifs. Its unique structural features suggest potential for significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.37 g/mol. The structure includes a triazole ring, thiophene moiety, and a tetrahydrofuran substituent, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₂S |

| Molecular Weight | 304.37 g/mol |

| Notable Features | Triazole and thiophene rings; tetrahydrofuran substituent |

Biological Activity Overview

Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly in antimicrobial and antifungal domains. The presence of the triazole ring is crucial as it is often associated with enhanced antifungal properties.

Antimicrobial Activity

Research has shown that compounds containing triazole and thiophene structures can effectively inhibit various pathogens. For instance:

- Antifungal Properties : The triazole ring is known for its efficacy against fungal infections by inhibiting ergosterol synthesis.

- Antibacterial Activity : The compound's unique structure may also confer antibacterial properties, making it a candidate for treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains significantly affect potency and spectrum of activity .

- Research on Thiophene Compounds : Another investigation focused on thiophene-containing compounds demonstrated their effectiveness as antifungal agents against Candida albicans and Aspergillus niger, indicating that the thiophene moiety enhances bioactivity .

- Synthesis and Evaluation : A recent synthesis study detailed how variations in substituents on the triazole ring can lead to improved biological activity. The authors emphasized the importance of structural optimization in drug design .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Cyclization Reactions : Involving electrophilic substitution reactions to introduce thiophene groups.

- Final Acetamide Formation : Achieved through acylation reactions with tetrahydrofuran derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 1,2,4-triazole core but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound may confer greater metabolic stability compared to the amino group in ’s analog, which could increase reactivity and susceptibility to oxidation.

Biological Relevance:

- Thiophene-containing triazoles (e.g., the target compound and ’s analog) are associated with antimicrobial and anticancer activities due to their ability to disrupt enzyme active sites or DNA synthesis .

- The β-lactam analog in highlights the importance of heterocyclic cores (e.g., triazole vs. thiadiazole) in targeting bacterial cell wall synthesis, suggesting the target compound could be repurposed for antibacterial screening.

Computational Similarity Assessment:

- Molecular fingerprint-based methods (e.g., Morgan fingerprints) and Tanimoto coefficients are widely used to quantify structural similarity . For example:

- The target compound and ’s analog may share high similarity due to their triazole-thiophene motifs but diverge in side-chain functional groups (Tanimoto score ~0.65).

- Comparison with the β-lactam analog would yield lower similarity (Tanimoto score <0.3), reflecting distinct core scaffolds.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The cyclopropyl and tetrahydrofuran groups likely reduce LogP compared to purely aromatic analogs, favoring CNS penetration or renal excretion.

- Solubility: The acetamide and tetrahydrofuran groups enhance solubility relative to hydrazide or thioether-linked analogs, as seen in pharmacopeial standards for related antibiotics .

Research Findings and Implications

Structure-Activity Relationships (SAR):

- Thiophene substitution at position 3 of the triazole ring is critical for π-π interactions with aromatic residues in target proteins, as observed in kinase inhibitors like gefitinib .

- Cyclopropyl groups at position 4 may reduce cytochrome P450-mediated metabolism, extending half-life in vivo compared to methyl or ethyl substituents.

- Potential Applications: Antimicrobial: Analogous triazole-thiophene hybrids exhibit activity against Gram-positive bacteria and fungi, suggesting the target compound could be evaluated against resistant strains . Kinase Inhibition: The structural similarity to EGFR inhibitors (e.g., gefitinib) warrants virtual screening against kinase libraries using ligand-based approaches .

Limitations and Future Directions:

- Experimental validation of target binding (e.g., crystallography via SHELXL ) and ADMET profiling are needed to confirm computational predictions.

- Contradictions in similarity metrics (e.g., Tanimoto vs. Dice coefficients) highlight the need for multi-method assessments to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.